BenchChemオンラインストアへようこそ!

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile

Physicochemical property space Lipophilic ligand efficiency Fragment-based drug design

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile (CAS 1370252-36-0) is a heterocyclic building block composed of a fused pyrrolo[1,2-b]pyridazine scaffold with a bromine substituent at the 5-position and a carbonitrile group at the 7-position, bearing the molecular formula C8H4BrN3 and a molecular weight of 222.04 g/mol. The pyrrolo[1,2-b]pyridazine core is a recognized privileged scaffold in medicinal chemistry, featured in multiple pharmaceutical patents targeting kinases including IRAK4, JAK, HER-2, and DGAT1, as well as PARP-1, CRF1, and sPLA2 enzymes.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
Cat. No. B11716795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2N=C1)C#N)Br
InChIInChI=1S/C8H4BrN3/c9-7-4-6(5-10)12-8(7)2-1-3-11-12/h1-4H
InChIKeyQGFNFLBDLOUNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile for Procurement Decision-Making: Compound Identity, Physicochemical Baseline, and Comparator Landscape


5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile (CAS 1370252-36-0) is a heterocyclic building block composed of a fused pyrrolo[1,2-b]pyridazine scaffold with a bromine substituent at the 5-position and a carbonitrile group at the 7-position, bearing the molecular formula C8H4BrN3 and a molecular weight of 222.04 g/mol . The pyrrolo[1,2-b]pyridazine core is a recognized privileged scaffold in medicinal chemistry, featured in multiple pharmaceutical patents targeting kinases including IRAK4, JAK, HER-2, and DGAT1, as well as PARP-1, CRF1, and sPLA2 enzymes [1] [2]. When evaluating procurement options, the key comparators include the non-brominated parent compound Pyrrolo[1,2-b]pyridazine-7-carbonitrile (CAS 74117-24-1, MW 143.15), the de-cyano analog 5-Bromopyrrolo[1,2-b]pyridazine (CAS 1935307-88-2, MW 197.03), and structurally distinct isomers sharing the identical molecular formula C8H4BrN3 such as 3-bromo-1H-indazole-7-carbonitrile (CAS 945762-00-5) .

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile: Why Generic Substitution Within the Pyrrolopyridazine Class Risks Project Failure


Within the pyrrolo[1,2-b]pyridazine compound class, even minor structural variations produce substantial divergence in biological target engagement, physicochemical property space, and synthetic tractability. The introduction of a bromine atom at the 5-position increases molecular weight by approximately 55% relative to the parent scaffold (222.04 vs. 143.15 g/mol) and elevates lipophilicity (XLogP3 of 1.8 for the 5-bromo-7-carbonitrile derivative vs. estimated lower values for non-halogenated analogs), effects that have direct consequences for membrane permeability, off-target promiscuity, and pharmacokinetic behavior . Moreover, the pyrrolopyridazine core has been optimized across at least seven distinct target classes (IRAK4, JAK, HER-2, PARP-1, DGAT1, CRF1, sPLA2), each with unique and often divergent structure-activity relationships, as documented in the patent literature spanning Gilead, Merck, Pfizer, and Biocryst [1] [2]. Generic substitution without matching the exact substituent pattern—particularly the bromine at C5 and nitrile at C7—cannot be assumed to preserve the desired target affinity, selectivity window, or functional activity.

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile: Quantitative Evidence for Product-Specific Differentiation


Molecular Weight Differentiation of 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile Versus the Non-Brominated Parent Scaffold

The 5-bromine substituent increases the molecular weight of the compound to 222.04 g/mol, a 55% increase over the non-halogenated parent pyrrolo[1,2-b]pyridazine-7-carbonitrile (MW 143.15 g/mol, CAS 74117-24-1). This mass increment, accompanied by a measured XLogP3 value of 1.8 and a topological polar surface area (TPSA) of 41.1 Ų, places the compound in a physicochemical property space distinct from the parent scaffold, with implications for passive membrane permeability and promiscuity risk .

Physicochemical property space Lipophilic ligand efficiency Fragment-based drug design

Bifunctional Synthetic Handle Advantage: Dual Reactivity of 5-Bromo and 7-Carbonitrile Groups for Divergent Derivative Libraries

The 5-bromopyrrolo[1,2-b]pyridazine-7-carbonitrile structure uniquely juxtaposes two chemically orthogonal reactive handles on the same pyrrolopyridazine scaffold: an aryl bromide at C5 amenable to Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other palladium-catalyzed cross-coupling reactions, and a nitrile at C7 that can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to tetrazole, amidine, or amide functionalities. By contrast, the de-bromo analog 5-Bromopyrrolo[1,2-b]pyridazine (CAS 1935307-88-2, MW 197.03) lacks the C7 nitrile handle, while the de-cyano analog Pyrrolo[1,2-b]pyridazine-7-carbonitrile (CAS 74117-24-1) lacks the C5 halogen handle, each offering only a single reactive site for diversification .

Synthetic accessibility Cross-coupling chemistry Chemical biology probe synthesis

Scaffold Identity and Target Class Differentiation Versus Isomeric C8H4BrN3 Compound 3-Bromo-1H-indazole-7-carbonitrile (nNOS-IN-1)

Despite sharing the identical molecular formula C8H4BrN3 and molecular weight 222.04 g/mol, 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile and 3-bromo-1H-indazole-7-carbonitrile (CAS 945762-00-5, also known as nNOS-IN-1) are built on fundamentally different heterocyclic scaffolds—a pyrrolo[1,2-b]pyridazine (N-bridgehead bicyclic system) versus an indazole (benzofused pyrazole). This scaffold difference translates to distinct biological target engagement: the indazole isomer nNOS-IN-1 is a documented nitric oxide synthase (NOS) inhibitor with IC50 values of 2.5 μM (nNOS), 5.7 μM (iNOS), and 13 μM (eNOS), while the pyrrolo[1,2-b]pyridazine scaffold has been optimized across patent literature for entirely unrelated targets including IRAK4, HER-2, JAK, and DGAT1, with IC50 values reaching as low as 4 nM against HER-2 for optimized derivatives [1] [2] [3].

Scaffold hopping Target selectivity Nitric oxide synthase inhibition

Vendor-Reported Purity Benchmarks and Batch Certification as Procurement Differentiators for 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile

Commercially available 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile is supplied with purity specifications of ≥95% to ≥98% by multiple vendors including BOC Sciences, Cato Research Chemicals, and Leyan (Shanghai Shaoyuan), with supporting analytical characterization by NMR, HPLC, and/or GC . In comparison, the commercially less prevalent 5-chloro and 5-fluoro pyrrolo[1,2-b]pyridazine-7-carbonitrile analogs have limited vendor availability and more variable purity documentation, while the non-halogenated parent is broadly available but lacks the bromine substitution needed for Pd-catalyzed diversification. The established multi-vendor supply chain for the 5-bromo-7-carbonitrile derivative, with documented batch-level quality certificates, reduces single-supplier procurement risk and ensures reproducibility in sensitive catalytic or biological assay contexts .

Quality control Analytical characterization Procurement specification

Evidence Gap Disclosure: Limited Publicly Available Direct Comparative Biological Activity Data for the Specific Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents, as well as authoritative databases including PubChem and ChemSrc, did not yield published direct head-to-head biological potency comparisons (IC50, Ki, EC50) where 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile was assayed side-by-side with its closest structural analogs against a defined biological target under identical experimental conditions. The compound appears primarily as a synthetic intermediate and building block in the patent and vendor literature, not as a fully profiled bioactive molecule. Consequently, the differentiation evidence presented above relies predominantly on physicochemical property data, synthetic-utility advantages, scaffold-class associations, and supply-chain metrics rather than on direct biological head-to-head assay data. This evidentiary gap should be weighed in procurement decisions where target-specific biological activity is the primary selection criterion [1].

Data transparency Procurement risk assessment Evidence-based compound selection

5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile: Evidence-Grounded Research and Industrial Application Scenarios


Medicinal Chemistry: Two-Dimensional SAR Library Expansion via Orthogonal C5 and C7 Functionalization

The dual-handle architecture of 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile—an aryl bromide at C5 for Pd-catalyzed cross-coupling and a nitrile at C7 for hydrolysis, reduction, or cycloaddition chemistry—enables rapid, stepwise generation of two-dimensional SAR libraries from a single starting material. This is directly evidenced by the compound's structure (documented SMILES: C1=CC2=C(C=C(N2N=C1)C#N)Br) and its established physicochemical properties including XLogP3 of 1.8 and TPSA of 41.1 Ų . For medicinal chemistry teams pursuing kinase inhibitor programs (IRAK4, HER-2, JAK, or DGAT1), this building block allows independent variation of C5-aryl/heteroaryl substituents (via Suzuki coupling) and C7-derived functional groups (via nitrile transformation), reducing synthetic step count and procurement complexity compared to mono-reactive analogs such as 5-Bromopyrrolo[1,2-b]pyridazine or Pyrrolo[1,2-b]pyridazine-7-carbonitrile [1].

Chemical Biology: Synthesis of Affinity Probes and Bifunctional Degraders (PROTACs)

The pyrrolo[1,2-b]pyridazine scaffold is explicitly claimed in patent disclosures of bifunctional IRAK4 degraders operating through the ubiquitin-proteasome pathway . The 5-bromo-7-carbonitrile substitution pattern provides two chemically distinguishable linker-attachment vectors within the pyrrolopyridazine core—the C5 position (via Br displacement with amine- or alkyne-bearing coupling partners) and the C7 position (via nitrile conversion to carboxylic acid for amide bond formation)—enabling systematic linker-length and linker-vector SAR exploration in PROTAC development programs. This dual-exit-vector advantage is not available from mono-functionalized analogs, which restrict degrader design to a single attachment geometry per starting material [1].

Process Chemistry: Multi-Vendor Sourcing with Batch-Level Quality Assurance for Scale-Up

With at least three independent commercial vendors (BOC Sciences, Cato Research Chemicals, Leyan/Shaoyuan) supplying 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile at purity levels of 95-98% with documented NMR, HPLC, or GC batch certificates [1], this compound offers measurably more robust supply-chain redundancy than its 5-chloro or 5-fluoro analogs, which are absent or sparsely represented in major research-chemical catalogs. For process chemistry groups scaling from milligram to multi-gram synthesis, this multi-sourcing capability mitigates single-vendor supply disruption risk and enables competitive pricing across suppliers—a procurement advantage not available for less commercially established pyrrolopyridazine halogen analogs.

Fragment-Based Drug Discovery (FBDD): Halogen-Enriched Fragment with Favorable Property Space Metrics

With a molecular weight of 222.04 g/mol, XLogP3 of 1.8, TPSA of 41.1 Ų, and only 12 heavy atoms, 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile falls within the rule-of-three compliant fragment space (MW < 300, cLogP ≤ 3, H-bond acceptors ≤ 6) while offering the anomalous scattering advantage of bromine for X-ray crystallographic fragment screening . The bromine atom provides both a heavy-atom marker for crystallographic phasing and a synthetic exit vector for fragment elaboration following hit identification. In contrast, the non-brominated parent (MW 143.15) lacks the crystallographic phasing advantage, while the 5-chloro analog—were it commercially available—would provide weaker anomalous scattering signal. These combined properties position the 5-bromo-7-carbonitrile derivative as a superior fragment screening candidate within the pyrrolopyridazine class [1].

Quote Request

Request a Quote for 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.